Butanedioic acid, (acetyloxy)-, (2S)-
Description
Butanedioic acid, (acetyloxy)-, (2S)- (IUPAC name: (2S)-2-acetyloxybutanedioic acid) is a chiral derivative of succinic acid (butanedioic acid) featuring an acetyloxy (-OAc) group at the second carbon of the four-carbon dicarboxylic acid backbone. Its molecular formula is C₆H₈O₆, with a molecular weight of 176.12 g/mol (calculated by adding the acetyl group to succinic acid’s base formula, C₄H₆O₄ ). The (2S) configuration indicates its stereochemistry, which influences its biological activity and interactions.
Properties
CAS No. |
85319-64-8 |
|---|---|
Molecular Formula |
C6H8O6 |
Molecular Weight |
176.12 g/mol |
IUPAC Name |
(2S)-2-acetyloxybutanedioic acid |
InChI |
InChI=1S/C6H8O6/c1-3(7)12-4(6(10)11)2-5(8)9/h4H,2H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 |
InChI Key |
UYVRPHIVOKUAPF-BYPYZUCNSA-N |
Isomeric SMILES |
CC(=O)O[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CC(=O)OC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural and functional attributes of (2S)-2-acetyloxybutanedioic acid with related compounds:
Note: Molecular weight calculated based on succinic acid (C₄H₆O₄) + acetyloxy group (C₂H₃O₂).
Functional Group Impact
- Acetyloxy vs. Hydroxyl (Malic Acid): The acetyloxy group in the target compound replaces the hydroxyl group in malic acid.
- Ester vs. Carboxylic Acid (Succinic Acid) : The ester group may lower acidity (higher pKa) relative to succinic acid’s two carboxylic acid groups, altering reactivity in biological systems .
Physicochemical Properties
- Solubility : The acetyloxy group likely reduces water solubility compared to succinic acid (which is highly soluble in water) but improves solubility in organic solvents like ethyl acetate (similar to the bis-acetyloxy derivative in ) .
- Thermal Stability : Esters generally decompose at lower temperatures than carboxylic acids. The target compound may have a lower melting point than succinic acid (m.p. 185°C) .
Research Findings and Data Gaps
- Analytical Data : Purity and NMR data for the acetyloxy derivative are absent in the evidence, though chicoric acid’s ≥98% purity () highlights the importance of rigorous characterization for such compounds .
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